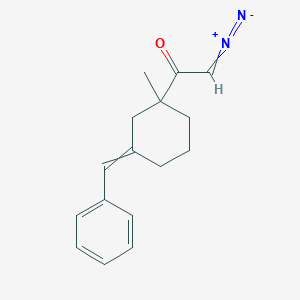
1-(3-Benzylidene-1-methylcyclohexyl)-2-diazonioethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Benzylidene-1-methylcyclohexyl)-2-diazonioethen-1-olate is a chemical compound known for its unique structure and reactivity
Preparation Methods
The synthesis of 1-(3-Benzylidene-1-methylcyclohexyl)-2-diazonioethen-1-olate typically involves several steps. The starting materials and reaction conditions can vary, but a common approach includes the following steps:
Formation of the cyclohexyl ring: This step involves the cyclization of appropriate precursors to form the cyclohexyl ring.
Introduction of the benzylidene group: This step involves the addition of a benzylidene group to the cyclohexyl ring.
Formation of the diazonioethenolate group:
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.
Chemical Reactions Analysis
1-(3-Benzylidene-1-methylcyclohexyl)-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Benzylidene-1-methylcyclohexyl)-2-diazonioethen-1-olate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It is studied for its potential biological activity, including its effects on cells and organisms.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug or drug precursor.
Industry: It is used in the production of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Benzylidene-1-methylcyclohexyl)-2-diazonioethen-1-olate involves its interaction with molecular targets and pathways in cells and organisms. The specific targets and pathways depend on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
1-(3-Benzylidene-1-methylcyclohexyl)-2-diazonioethen-1-olate can be compared with other similar compounds, such as:
3-Benzylidene-4-bromo isatin derivatives: These compounds have similar structures and are studied for their biological activity.
Other diazonioethenolate compounds: These compounds have similar functional groups and are used in similar applications.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications.
Properties
CAS No. |
62701-57-9 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-(3-benzylidene-1-methylcyclohexyl)-2-diazoethanone |
InChI |
InChI=1S/C16H18N2O/c1-16(15(19)12-18-17)9-5-8-14(11-16)10-13-6-3-2-4-7-13/h2-4,6-7,10,12H,5,8-9,11H2,1H3 |
InChI Key |
SIAUVQXEKJGPNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=CC2=CC=CC=C2)C1)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















